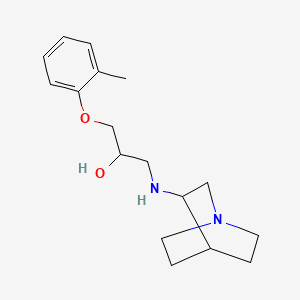
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine is an organic compound with the molecular formula C17H26N2O2 It is a derivative of quinuclidine, a bicyclic amine, and features a hydroxy group and a tolyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine typically involves the reaction of quinuclidine with appropriate reagents to introduce the hydroxy and tolyloxy groups. One common method involves the reaction of quinuclidine with epichlorohydrin to form an intermediate, which is then reacted with 2-tolyl alcohol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler quinuclidine derivative.
Substitution: The tolyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a quinuclidine derivative without the hydroxy group.
Substitution: Formation of various substituted quinuclidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy and tolyloxy groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through allosteric or competitive inhibition, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: The parent compound, which lacks the hydroxy and tolyloxy groups.
3-Hydroxyquinuclidine: A derivative with only the hydroxy group.
3-Acetoxyquinuclidine: A derivative with an acetoxy group instead of the hydroxy group.
Uniqueness
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine is unique due to the presence of both the hydroxy and tolyloxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile building block in organic synthesis and as a candidate for therapeutic applications.
Eigenschaften
CAS-Nummer |
73823-49-1 |
|---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-(1-azabicyclo[2.2.2]octan-3-ylamino)-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H26N2O2/c1-13-4-2-3-5-17(13)21-12-15(20)10-18-16-11-19-8-6-14(16)7-9-19/h2-5,14-16,18,20H,6-12H2,1H3 |
InChI-Schlüssel |
VTGPFFVYAHZGRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(CNC2CN3CCC2CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


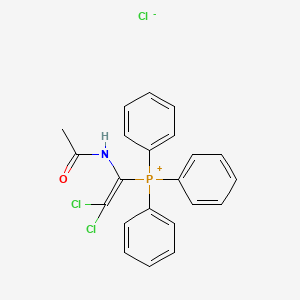
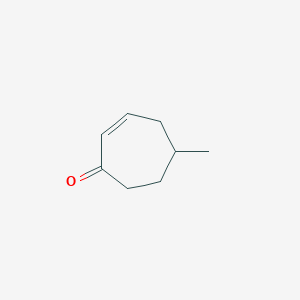
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
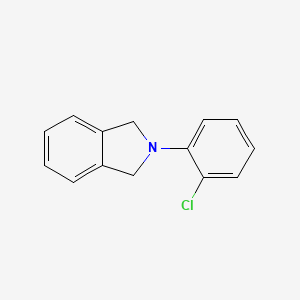
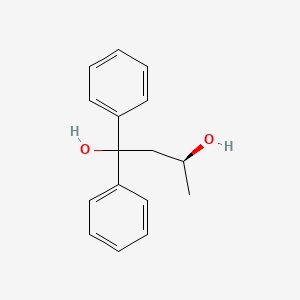
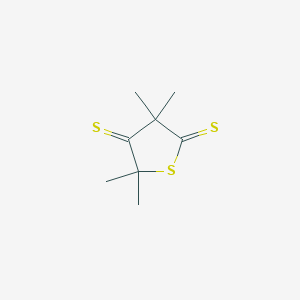
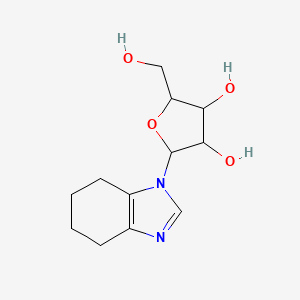
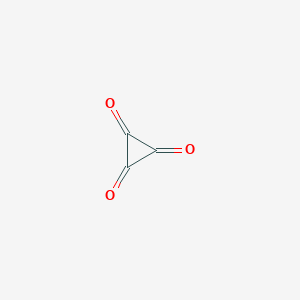
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
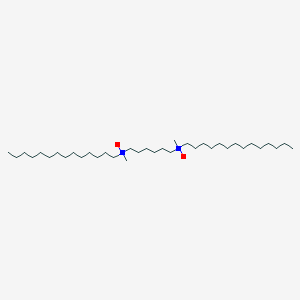
methanone](/img/structure/B14454923.png)
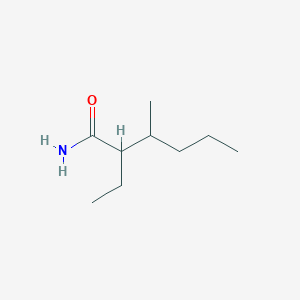
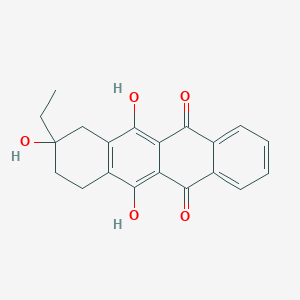
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
